![molecular formula C7H10N2O2 B3003174 {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol CAS No. 2109171-87-9](/img/structure/B3003174.png)
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol
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Description
The compound “{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol” is a heterocyclic compound . It is related to the compound “2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride” which has a molecular weight of 240.13 . Another related compound is “{2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol” with CAS No. 2059947-33-8 .
Molecular Structure Analysis
The InChI code for the related compound “2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride” is 1S/C8H13N3O.2ClH/c9-2-1-7-5-10-8-6-12-4-3-11(7)8;;/h5H,1-4,6,9H2;2*1H . This provides some insight into the molecular structure of the related compound.Physical And Chemical Properties Analysis
The related compound “2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride” has a molecular weight of 240.13 . It is stored at room temperature and is a powder .Safety and Hazards
The related compound “2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride” has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It is known that imidazole-containing compounds can interact with various biological targets, leading to a wide range of effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol are currently unknown . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.
properties
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3,10H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQQANPZDFWDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC=C(N21)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol |
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